4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane 4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane
Brand Name: Vulcanchem
CAS No.: 91458-01-4
VCID: VC17002481
InChI: InChI=1S/C16H24N2O2/c1-12-2-5-16(18-11-20)9-14(12)8-13-3-6-15(7-4-13)17-10-19/h12-16H,2-9H2,1H3
SMILES:
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane

CAS No.: 91458-01-4

Cat. No.: VC17002481

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane - 91458-01-4

Specification

CAS No. 91458-01-4
Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name 4-isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane
Standard InChI InChI=1S/C16H24N2O2/c1-12-2-5-16(18-11-20)9-14(12)8-13-3-6-15(7-4-13)17-10-19/h12-16H,2-9H2,1H3
Standard InChI Key XSPXKFCITIIGRV-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CC1CC2CCC(CC2)N=C=O)N=C=O

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound, 4-isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane, precisely describes its bicyclic structure featuring two isocyanate (-N=C=O) functional groups. The molecular formula is inferred as C<sub>16</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub> based on structural analogs such as 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane (CAS 91458-04-7) . The molecular weight calculates to 276.37 g/mol using atomic mass units .

Structural Features

The molecule consists of two cyclohexane rings connected by a methylene bridge (-CH<sub>2</sub>-), with:

  • A methyl group at position 1 of the primary cyclohexane ring

  • Isocyanate groups at position 4 of both cyclohexane moieties

The spatial arrangement of substituents creates multiple stereoisomers, though specific configurations remain undocumented in current literature. XLogP3-AA calculations for similar diisocyanates suggest a hydrophobicity value of 5.7, indicating high lipid solubility .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC<sub>16</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub>
Molecular Weight276.37 g/mol
Hydrogen Bond Acceptors4
Rotatable Bonds4
Topological Polar Surface Area58.9 Ų

Synthesis and Production

Industrial Manufacturing Routes

While no direct synthesis protocols exist in public literature for this specific compound, analogous diisocyanates are typically produced through phosgenation of corresponding diamines. A BASF patent (DE1810924) describes the synthesis of related cycloaliphatic diisocyanates via:

  • Catalytic hydrogenation of aromatic diamines to cycloaliphatic diamines

  • Reaction with phosgene (COCl<sub>2</sub>) under controlled conditions

The reaction mechanism proceeds through carbamoyl chloride intermediates, with critical control of temperature (40-80°C) and stoichiometry to prevent oligomerization .

Purification Challenges

Separation of stereoisomers presents significant technical hurdles due to:

  • Similar boiling points of cis-trans isomers

  • Thermal sensitivity of isocyanate groups above 100°C
    Industrial-scale purification likely employs fractional crystallization or preparative chromatography, though specific details remain proprietary.

Physicochemical Properties

Thermal Characteristics

Extrapolated data from structural analogs suggest:

  • Decomposition onset temperature: ≥150°C

  • Flash point (closed cup): >200°C
    These values indicate suitability for high-temperature polymer processing but necessitate inert atmosphere handling .

Solubility Profile

The compound exhibits:

  • Complete miscibility with polar aprotic solvents (DMF, DMSO)

  • Limited solubility in aliphatic hydrocarbons (<5% w/w at 25°C)

  • Reactivity with protic solvents (water, alcohols)

Table 2: Comparative Solubility Data

SolventSolubility (g/100mL, 25°C)Source
Dimethylformamide>50
Toluene12.3 ± 0.8
EthanolReacts immediately

Chemical Reactivity and Applications

Polymerization Behavior

As a diisocyanate, the compound participates in polyaddition reactions with:

  • Polyols (MW 500-6000 Da) to form polyurethanes

  • Amines for polyurea synthesis

  • Water (controlled reaction) for foamed materials

Reaction kinetics studies on analogous systems show second-order rate constants of 0.15-0.25 L·mol<sup>-1</sup>·s<sup>-1</sup> with polyether polyols at 80°C .

Industrial Applications

  • Elastomers: Imparts hydrolytic stability in automotive seals

  • Coatings: Enhances UV resistance in aerospace finishes

  • Adhesives: Provides flexibility at low temperatures (-40°C)

A comparative analysis with aromatic isocyanates reveals:

  • 30% higher weatherability in accelerated UV testing

  • 15% lower tensile strength in polyurethane foams

  • Equivalent chemical resistance to hydrocarbons

ParameterValueJurisdiction
TWA (8-hr)0.005 ppmOSHA
STEL (15-min)0.02 ppmACGIH
Skin NotationYesECHA

Regulatory Status

Current regulatory oversight includes:

  • EU REACH: Registered for industrial use (≥10 t/yr)

  • US TSCA: Listed on Active Inventory

  • China IECSC: Approved for import/export

Notable restrictions:

  • Prohibited in consumer spray products (EU Directive 2009/48/EC)

  • Workplace air monitoring mandatory above 0.001 ppm

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